

An In-Depth Technical Guide to 2-Methoxy-6-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxy-6-nitrophenylacetic acid

Cat. No.: B1605431

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-Methoxy-6-nitrophenylacetic acid**, a key organic building block. Given the specificity of this particular isomer, this document synthesizes confirmed data with expert analysis based on established chemical principles for related compounds, offering a robust resource for its application in research and development.

Core Molecular Profile

2-Methoxy-6-nitrophenylacetic acid is a substituted phenylacetic acid derivative. The presence of a methoxy group, a nitro group, and a carboxylic acid moiety on the phenyl ring makes it a versatile intermediate for organic synthesis.

Physicochemical Properties

A summary of the core identifying information for **2-Methoxy-6-nitrophenylacetic acid** is presented below. It is important to note that while the molecular formula and weight are confirmed, experimental data such as a definitive melting point is not widely published and may vary based on the purity of the sample.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ NO ₅	[1] [2]
Molecular Weight	211.17 g/mol	[1] [2]
CAS Number	20876-28-2	[1] [2]
Appearance	(Predicted) White to yellow crystalline solid	General knowledge of similar compounds

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis protocol for **2-Methoxy-6-nitrophenylacetic acid** is not readily available in published literature, a plausible synthetic route can be devised based on established organic chemistry principles. The most logical approach involves the nitration of a suitable precursor, 2-methoxyphenylacetic acid.

Proposed Synthetic Pathway: Electrophilic Nitration

The introduction of a nitro group onto the aromatic ring of 2-methoxyphenylacetic acid would proceed via an electrophilic aromatic substitution reaction. The choice of nitrating agent and reaction conditions is critical to control the regioselectivity of the reaction.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-Methoxy-6-nitrophenylacetic acid**.

Experimental Protocol (Hypothetical)

The following protocol is a theoretical procedure based on general methods for the nitration of substituted phenylacetic acids.[\[3\]](#)[\[4\]](#) It is crucial that this procedure be optimized and validated in a laboratory setting.

- Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methoxyphenylacetic acid in a suitable solvent such as acetic anhydride or dichloromethane.
- Cooling: Cool the solution to a temperature between -10°C and 0°C using an ice-salt bath.
- Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 5°C.
- Reaction: After the addition is complete, allow the reaction to stir at a low temperature for 1 to 3 hours.
- Workup: Quench the reaction by pouring it over crushed ice. The product may precipitate out of solution.
- Purification: The crude product can be purified by filtration and recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

- Low Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is essential to prevent over-nitration and the formation of unwanted side products.
- Solvent: The choice of solvent can influence the solubility of the starting material and the reactivity of the nitrating agent.
- Acid Catalyst: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which is the active nitrating species.

Analytical Characterization (Predicted)

The identity and purity of **2-Methoxy-6-nitrophenylacetic acid** would be confirmed using standard analytical techniques. Below are the predicted spectroscopic signatures based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2,6-trisubstitution pattern.
- ^{13}C NMR: The carbon NMR spectrum would show characteristic peaks for the carboxylic acid carbon, the carbons of the aromatic ring (with those attached to the electron-withdrawing nitro group shifted downfield), the methylene carbon, and the methoxy carbon.

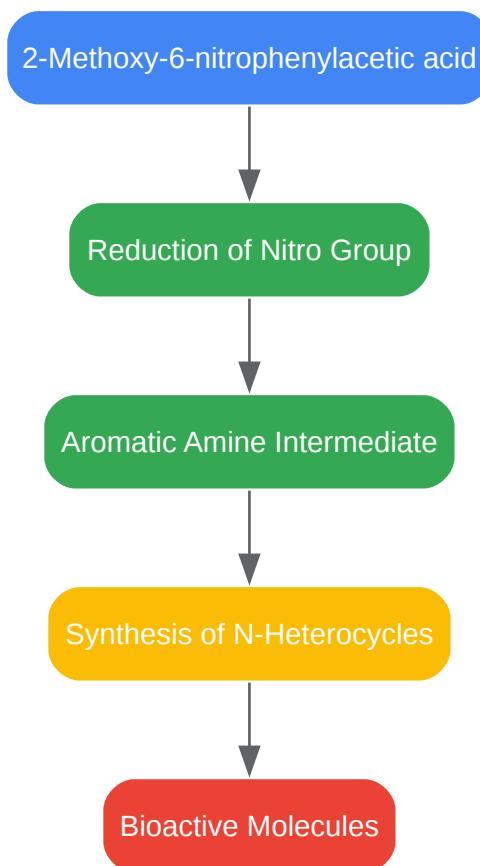
Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the functional groups present:

- A broad O-H stretch from the carboxylic acid.
- A C=O stretch from the carboxylic acid.
- Asymmetric and symmetric N-O stretches from the nitro group.
- C-O stretches from the methoxy and carboxylic acid groups.
- C-H stretches from the aromatic ring and the methylene group.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.


Applications in Drug Development and Medicinal Chemistry

Nitrophenylacetic acids are valuable building blocks in medicinal chemistry due to their utility in the synthesis of a wide range of heterocyclic compounds.[\[5\]](#)[\[6\]](#)

Role as a Synthetic Intermediate

The functional groups of **2-Methoxy-6-nitrophenylacetic acid** offer several handles for chemical modification:

- Reduction of the Nitro Group: The nitro group can be readily reduced to an amine. This amino group can then be used to construct various nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals.
- Carboxylic Acid Chemistry: The carboxylic acid can be converted into esters, amides, or acid chlorides, allowing for its incorporation into larger molecules.
- Cyclization Reactions: The proximity of the acetic acid side chain and the substituents on the ring can facilitate intramolecular cyclization reactions to form fused ring systems.

[Click to download full resolution via product page](#)

Caption: Synthetic utility in drug discovery.

The strategic placement of the methoxy and nitro groups influences the electronic properties and reactivity of the molecule, making it a potentially valuable precursor for the synthesis of novel drug candidates.

Safety and Handling

As with all nitrated aromatic compounds, **2-Methoxy-6-nitrophenylacetic acid** should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is predicted to be an irritant. Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 20876-28-2|2-(2-Methoxy-6-nitrophenyl)acetic acid|BLD Pharm [bldpharm.com]
- 3. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
- 4. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 5. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Methoxy-6-nitrophenylacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1605431#2-methoxy-6-nitrophenylacetic-acid-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com